2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoic acid
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Overview
Description
2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoic acid is a complex organic compound that features a cyclopropylamino group, an iodo-substituted pyrazole ring, and a methylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via a nucleophilic substitution reaction, where a cyclopropylamine reacts with an appropriate leaving group on the pyrazole ring.
Formation of the Methylpropanoic Acid Backbone: The final step involves the formation of the methylpropanoic acid backbone through a series of reactions, including alkylation and carboxylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The iodo group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylamino)-4-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanenitrile
- 1H-Pyrazole-1-butanoic acid, α-(cyclopropylamino)-4-iodo-
Uniqueness
2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H14IN3O2 |
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Molecular Weight |
335.14 g/mol |
IUPAC Name |
2-(cyclopropylamino)-3-(4-iodopyrazol-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H14IN3O2/c1-10(9(15)16,13-8-2-3-8)6-14-5-7(11)4-12-14/h4-5,8,13H,2-3,6H2,1H3,(H,15,16) |
InChI Key |
WQSJKWUCOPVWAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)I)(C(=O)O)NC2CC2 |
Origin of Product |
United States |
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